molecular formula C8H9NO3 B577720 6-Methoxy-2-methylpyridine-3-carboxylic acid CAS No. 1227515-71-0

6-Methoxy-2-methylpyridine-3-carboxylic acid

Cat. No. B577720
CAS RN: 1227515-71-0
M. Wt: 167.164
InChI Key: FVJDKDPPYPBOEP-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylpyridine-3-carboxylic acid, also known as 6-Methoxypicolinic acid, is a heterocyclic building block . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring bearing a carboxylic acid group . The empirical formula is C7H7NO3 and the molecular weight is 153.14 .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 130-134 °C . It is slightly soluble in water .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 6-Methoxy-2-methylpyridine-3-carboxylic acid, play a crucial role in bioprocesses. They can be produced fermentatively by engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae. However, at certain concentrations, these acids can inhibit microbial growth, affecting yields and titer. This inhibition is significant because many carboxylic acids are used as food preservatives. Understanding the effects of these acids on microbes can inform metabolic engineering strategies to improve microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The production of organic acids through fermentative routes has increased interest in their recovery from aqueous streams, notably via liquid-liquid extraction (LLX). Research into novel solvents, including ionic liquids and improvements in traditional solvent systems, aims to enhance the efficiency and economic feasibility of this process. The solvent developments for LLX of carboxylic acids offer insights into optimizing solvent selection and regeneration strategies, essential for sustainable and efficient carboxylic acid recovery processes (Sprakel & Schuur, 2019).

Synthesis of Weinreb Amides and Derivatives

Weinreb amides, or N-methoxy-N-methylamides, serve as intermediates in organic synthesis, offering an efficient route to aldehydes or ketones from carboxylic acids, acid chlorides, and esters. The conversion to Weinreb Amides, followed by treatment with organometallic reagents, enables the formation of stable ketones. This process highlights the importance of this compound and similar compounds in facilitating complex organic transformations, emphasizing their role in the synthesis of a wide range of chemical products (Khalid, Mohammed, & Kalo, 2020).

Antioxidant and Microbiological Activity of Carboxylic Acids

Natural carboxylic acids from plants are known for their biological activity. Comparing structural differences among selected acids reveals their impact on antioxidant, antimicrobial, and cytotoxic activities. These studies help understand how the structure of carboxylic acids, including methoxy groups and carboxylic functionalities, influences their biological and pharmacological properties, providing a foundation for developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Bioisosteres in Drug Design

The carboxylic acid group is pivotal in pharmacophore design, with bioisosteres offering alternatives to overcome toxicity, stability, or permeability issues associated with carboxylic acid-containing drugs. Novel carboxylic acid bioisosteres, including those derived from this compound, demonstrate the continuous evolution in drug design to enhance pharmacological profiles through innovative chemical modifications (Horgan & O’ Sullivan, 2021).

Safety and Hazards

6-Methoxy-2-methylpyridine-3-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methoxy-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJDKDPPYPBOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694171
Record name 6-Methoxy-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227515-71-0
Record name 6-Methoxy-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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